![molecular formula C10H22Cl2N2 B8215267 [4-(Aminomethyl)-1-bicyclo[2.2.2]octanyl]methanamine;dihydrochloride](/img/structure/B8215267.png)
[4-(Aminomethyl)-1-bicyclo[2.2.2]octanyl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Aminomethyl)-1-bicyclo[222]octanyl]methanamine;dihydrochloride is a chemical compound with the molecular formula C20H42Cl2N4 It is a bicyclic amine derivative, characterized by its unique bicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-1-bicyclo[2.2.2]octanyl]methanamine;dihydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the aminomethyl group: This step involves the functionalization of the bicyclo[2.2.2]octane core with an aminomethyl group, often through reductive amination.
Conversion to the dihydrochloride salt: The final step involves the treatment of the aminomethyl derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Aminomethyl)-1-bicyclo[2.2.2]octanyl]methanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
[4-(Aminomethyl)-1-bicyclo[2.2.2]octanyl]methanamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-1-bicyclo[2.2.2]octanyl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This can result in various physiological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
[4-(Aminomethyl)-1-bicyclo[2.2.2]octanyl]methanol;hydrochloride: Similar structure but with a hydroxyl group instead of an amine group.
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate: Contains a carboxylate ester group instead of an amine group.
Uniqueness
[4-(Aminomethyl)-1-bicyclo[2.2.2]octanyl]methanamine;dihydrochloride is unique due to its specific bicyclo[2.2.2]octane structure and the presence of two aminomethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-7-9-1-2-10(8-12,5-3-9)6-4-9;;/h1-8,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBBTOOWHQLETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
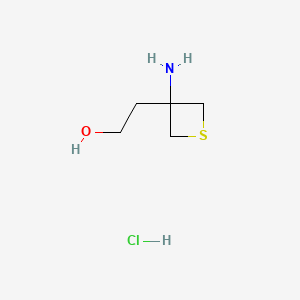
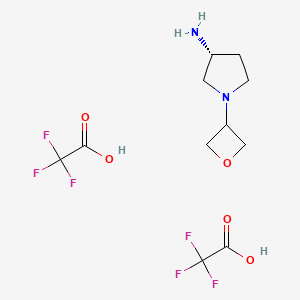
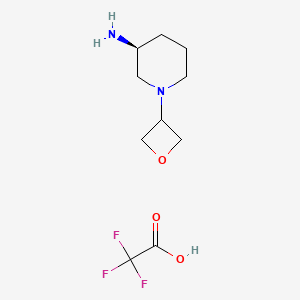
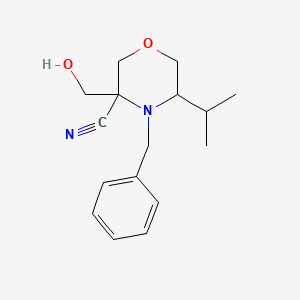
![4-(Hydroxymethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B8215221.png)
![3-(hydroxymethyl)-4-prop-2-enyl-4a,5,6,7,8,8a-hexahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B8215223.png)
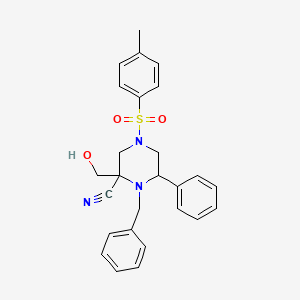
![[4-(1-Bicyclo[1.1.1]pentanyl)phenyl]methanamine;hydrochloride](/img/structure/B8215239.png)
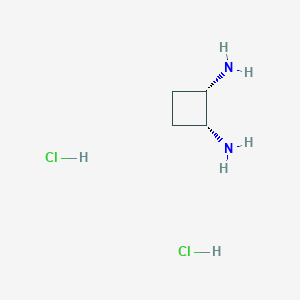
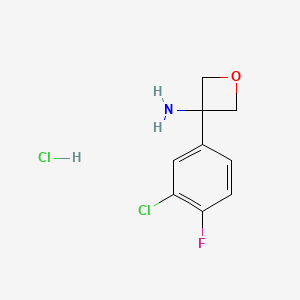
![[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;dihydrochloride](/img/structure/B8215265.png)
![1-(1-Bicyclo[1.1.1]pentanyl)phthalazine](/img/structure/B8215272.png)
![Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8215282.png)
![4-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)aniline;hydrochloride](/img/structure/B8215291.png)
